molecular formula C6H12O3 B077238 2-(Tert-butoxy)acetic acid CAS No. 13211-32-0

2-(Tert-butoxy)acetic acid

Cat. No. B077238
Key on ui cas rn: 13211-32-0
M. Wt: 132.16 g/mol
InChI Key: HQLILHPGWSURBT-UHFFFAOYSA-N
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Patent
US04846873

Procedure details

To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added (1,1-dimethylethoxy)acetic acid (24.00 g, 0.182 moles) and 300 ml of toluene under nitrogen. Oxalyl chloride (46.10 g, 0.363 moles) was then added dropwise and to this mixture was added N,N-dimethylformamide (0.25 g, 0.003 moles). This solution was heated at 30°-40° C. for 5 hours and then concentrated in vacuo to give 14.5 g of the product as a brown oil.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([O:4][CH2:5][C:6](O)=[O:7])[CH3:3].C(Cl)(=O)C([Cl:13])=O>CN(C)C=O.C1(C)C=CC=CC=1>[CH3:1][C:2]([CH3:9])([O:4][CH2:5][C:6]([Cl:13])=[O:7])[CH3:3]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
CC(C)(OCC(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
46.1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.25 g
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated at 30°-40° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)(OCC(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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